N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)nicotinamide N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)nicotinamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14947235
InChI: InChI=1S/C21H15N3OS/c25-20(18-7-4-12-22-13-18)24-21-23-19(14-26-21)17-10-8-16(9-11-17)15-5-2-1-3-6-15/h1-14H,(H,23,24,25)
SMILES:
Molecular Formula: C21H15N3OS
Molecular Weight: 357.4 g/mol

N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)nicotinamide

CAS No.:

Cat. No.: VC14947235

Molecular Formula: C21H15N3OS

Molecular Weight: 357.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)nicotinamide -

Specification

Molecular Formula C21H15N3OS
Molecular Weight 357.4 g/mol
IUPAC Name N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide
Standard InChI InChI=1S/C21H15N3OS/c25-20(18-7-4-12-22-13-18)24-21-23-19(14-26-21)17-10-8-16(9-11-17)15-5-2-1-3-6-15/h1-14H,(H,23,24,25)
Standard InChI Key NFVPIYJAAIJMHH-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CN=CC=C4

Introduction

Synthesis

The synthesis of N-(4-([1,1'-Biphenyl]-4-yl)thiazol-2-yl)nicotinamide would typically involve several steps:

  • Preparation of the Thiazole Intermediate: This could involve the reaction of a biphenyl-substituted aldehyde with a thioamide or thiourea derivative to form the thiazole ring.

  • Nicotinamide Formation: The thiazole intermediate would then be coupled with nicotinic acid or its derivatives to form the final nicotinamide compound.

Biological Activities

While specific biological activity data for N-(4-([1,1'-Biphenyl]-4-yl)thiazol-2-yl)nicotinamide is not available, compounds with similar structures have shown promise in various biological assays:

  • Antimicrobial Activity: Thiazole derivatives have been reported to exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi .

  • Anticancer Activity: Nicotinamide derivatives have been explored for their potential anticancer effects, often through mechanisms involving cell cycle regulation or apoptosis induction.

Research Findings and Future Directions

Given the lack of specific data on N-(4-([1,1'-Biphenyl]-4-yl)thiazol-2-yl)nicotinamide, future research should focus on its synthesis and biological evaluation. This could involve:

  • In Vitro Assays: Evaluating the compound's activity against various cancer cell lines or microbial strains.

  • In Vivo Studies: Assessing its pharmacokinetics and efficacy in animal models.

  • Molecular Modeling: Using computational tools to predict potential binding sites and interactions with biological targets.

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